

# The Pharmacokinetics of Remacemide and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Remacemide** is an antagonist of the N-methyl-D-aspartate (NMDA) receptor with a low affinity, also exhibiting activity as a sodium channel blocker. It undergoes metabolic transformation to an active desglycinyl metabolite, known as FPL 12495 or AR-R 12495 AR. This guide provides a comprehensive overview of the pharmacokinetics of **remacemide** and its principal metabolites, presenting key data, experimental methodologies, and metabolic pathways to support further research and development.

# **Pharmacokinetic Properties**

The pharmacokinetic profile of **remacemide** and its active desglycinyl metabolite has been characterized in healthy volunteers and patients with epilepsy. The data reveals dose-proportional pharmacokinetics for both the parent drug and its metabolite.

# Table 1: Pharmacokinetic Parameters of Remacemide in Healthy Adult Males (Single 300 mg Oral Dose)



| Parameter                                                        | Remacemide Alone | Remacemide with Phenobarbitone |
|------------------------------------------------------------------|------------------|--------------------------------|
| Half-life (t½) (h)                                               | 3.29 ± 0.68      | 2.69 ± 0.33                    |
| Apparent Clearance (CL/F) (L·kg <sup>-1</sup> ·h <sup>-1</sup> ) | 1.25 ± 0.32      | 2.09 ± 0.53                    |

Data presented as mean ± standard deviation.[1][2]

# Table 2: Pharmacokinetic Parameters of Desglycinyl-Remacemide (FPL 12495) in Healthy Adult Males (Following a Single 300 mg Oral Dose of Remacemide)

| Parameter                                           | Remacemide Alone | Remacemide with Phenobarbitone |
|-----------------------------------------------------|------------------|--------------------------------|
| Half-life (t½) (h)                                  | 14.72 ± 2.82     | 9.61 ± 5.51                    |
| Area Under the Curve (AUC) (ng·mL <sup>-1</sup> ·h) | 1532 ± 258       | 533 ± 281                      |

Data presented as mean ± standard deviation.[1][2]

Table 3: Effect of Carbamazepine on the Pharmacokinetics of Remacemide and its Desglycinyl

**Metabolite in Patients with Epilepsy** 

| Parameter                  | Value in Carbamazepine-treated Patients (% of value in healthy volunteers) |
|----------------------------|----------------------------------------------------------------------------|
| Remacemide AUC             | 60%                                                                        |
| Desglycinyl-Remacemide AUC | 30%                                                                        |

[3]



# **Metabolic Pathways**

**Remacemide** is extensively metabolized in the liver through two primary pathways: oxidation and glucuronidation. The oxidation is catalyzed by cytochrome P450 (CYP) isoenzymes, while the glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs). The major active metabolite is formed through desglycination.

In vitro studies utilizing human liver microsomes have indicated that **remacemide** can inhibit CYP3A4 and CYP2C19. CYP3A4 is a key enzyme in the metabolism of many drugs, including the anticonvulsant carbamazepine. This interaction is clinically relevant, as co-administration of **remacemide** can lead to increased concentrations of drugs metabolized by this isoform.

Phenobarbitone, a known inducer of various CYP450 isoforms, has been shown to increase the clearance of **remacemide** and reduce the exposure to its desglycinyl metabolite. This suggests that the metabolism of both the parent drug and its active metabolite is susceptible to enzyme induction.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. fda.gov [fda.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [The Pharmacokinetics of Remacemide and its Metabolites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762814#pharmacokinetics-of-remacemide-and-its-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.